(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
CAS No.: 912356-08-2
Cat. No.: VC7853240
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912356-08-2 |
|---|---|
| Molecular Formula | C17H14ClNO2 |
| Molecular Weight | 299.7 |
| IUPAC Name | (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one |
| Standard InChI | InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1 |
| Standard InChI Key | IHRQBJYWHVRTCP-CZUORRHYSA-N |
| Isomeric SMILES | CN1C[C@H]2[C@H](C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
| SMILES | CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
| Canonical SMILES | CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Introduction
The compound (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one is a complex organic molecule with a specific stereochemistry. It is closely related to asenapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. Asenapine acts as an antagonist at serotonin (5-HT) and dopamine receptors, which are crucial for its therapeutic effects .
Synthesis
The synthesis of compounds similar to asenapine typically involves complex cyclization reactions. These processes often require specific reagents and conditions to achieve the desired structure. For example, the synthesis of related compounds may involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to facilitate cyclization.
Pharmacological Activity
Asenapine, the closely related compound, is known for its antagonistic activity at serotonin and dopamine receptors. This action is crucial for its use in treating psychiatric disorders. While specific pharmacological data for the (2S,6S) stereoisomer are not detailed, compounds with similar structures are expected to exhibit related biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume